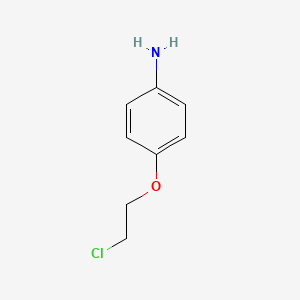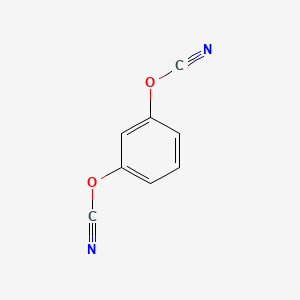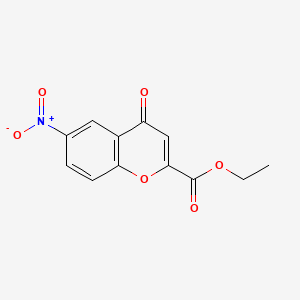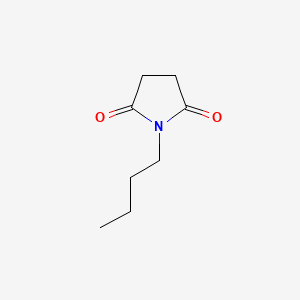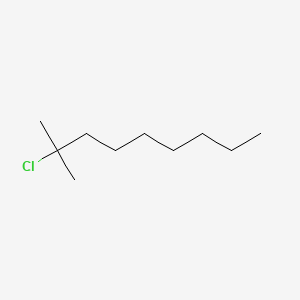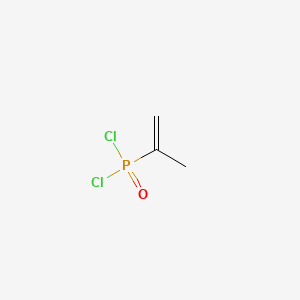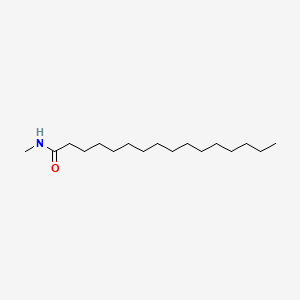
1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
説明
1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene, also known as 1,4-Dimethyltetralin, is a derivative of naphthalene . It has the molecular formula C12H16 and a molecular weight of 160.26 . It is a colorless liquid .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene consists of a naphthalene core with two methyl groups attached at the 1 and 4 positions . The molecule also has four hydrogen atoms attached to the naphthalene ring, making it a tetrahydro derivative .Physical And Chemical Properties Analysis
1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene has a melting point of -17.94°C (estimate) and a boiling point of 246.18°C (estimate) . It has a density of 0.9400 and a refractive index of 1.5250 .科学的研究の応用
Chemical Reactions and Substitutions
1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene (1,4-DMTHN) demonstrates interesting behavior in chemical reactions. For instance, it reacts with sodium arenethiolates in DMSO to give products through normal and tele substitution pathways. Factors such as reaction temperature, electron-withdrawing substituents, and steric hindrance significantly influence the outcome of these reactions (Novi et al., 1979).
Synthetic Applications
1,4-DMTHN is an important intermediate in synthesizing various compounds. For example, it's used in the synthesis of bexarotene, with specific methods exploring halogenated reactions and Friedel-Crafts alkylation (Liu Xiu-jie, 2010). Additionally, it's employed in the synthesis of apomorphine fragments and other related compounds with specific biological activities (Burkman, 1973).
Oxidation Processes
1,4-DMTHN undergoes specific oxidation processes in the presence of copper(II) acetate and lithium chloride, leading to various reaction products and pathways. This reaction is highly dependent on the presence of copper(II)-chloride ion complexes (Imamura et al., 1976).
Molecular Self-Assembly
The self-assembly of 1,4-DMTHN molecules at the solid/liquid interface has been observed using scanning tunneling microscopy. This reveals chiral close-packed herringbone structures and chiral porous pinwheel nanoarchitectures, with variations depending on the molecule–surface epitaxial relationship (Silly et al., 2017).
特性
IUPAC Name |
1,4-dimethyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQXALMJMHIHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871058 | |
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
4175-54-6 | |
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




